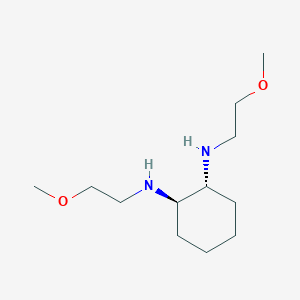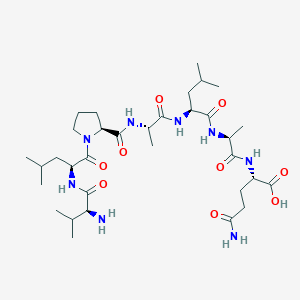
L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl- is a complex peptide compound composed of multiple amino acids. This compound is significant in various biological and chemical processes due to its unique structure and properties. It is often used in scientific research and industrial applications for its stability and functional benefits.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods
In industrial settings, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant methods involve inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water, often catalyzed by enzymes like proteases.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine.
Reduction: Reduction reactions can reverse oxidative modifications or reduce disulfide bonds.
Substitution: Amino acid residues can be substituted through chemical or enzymatic methods to alter the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or acidic conditions (e.g., HCl).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically yields smaller peptide fragments or individual amino acids.
Applications De Recherche Scientifique
L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, such as in wound healing and immune modulation.
Industry: Utilized in the production of stable peptide-based products for pharmaceuticals and cosmetics.
Mécanisme D'action
The mechanism of action of L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may enhance protein synthesis by providing essential amino acids or act as a signaling molecule in various cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in cell culture and parenteral nutrition.
L-Valyl-L-alanyl-L-glutamine: Another peptide with similar stability and functional properties.
Uniqueness
L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-alanyl- is unique due to its specific amino acid sequence, which imparts distinct structural and functional characteristics. Its stability in aqueous solutions and resistance to degradation make it particularly valuable in various applications.
Propriétés
Numéro CAS |
503844-21-1 |
|---|---|
Formule moléculaire |
C33H58N8O9 |
Poids moléculaire |
710.9 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H58N8O9/c1-16(2)14-22(29(45)36-19(7)27(43)38-21(33(49)50)11-12-25(34)42)39-28(44)20(8)37-30(46)24-10-9-13-41(24)32(48)23(15-17(3)4)40-31(47)26(35)18(5)6/h16-24,26H,9-15,35H2,1-8H3,(H2,34,42)(H,36,45)(H,37,46)(H,38,43)(H,39,44)(H,40,47)(H,49,50)/t19-,20-,21-,22-,23-,24-,26-/m0/s1 |
Clé InChI |
ULYPWEDMYJIWMK-HXDUVXNTSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl}-4-hydroxynonanoic acid](/img/structure/B14249014.png)
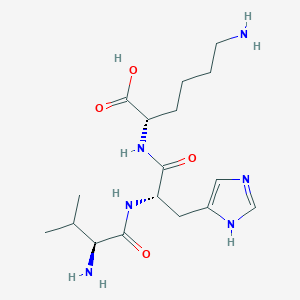
![Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]-](/img/structure/B14249025.png)
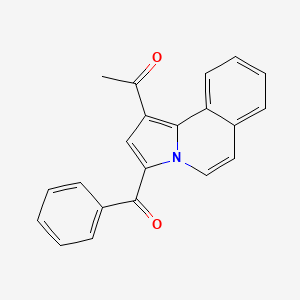
![1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy-](/img/structure/B14249032.png)
![1-[4-(4-Methyl-5-oxofuran-2(5H)-ylidene)butyl]pyrrolidin-2-one](/img/structure/B14249039.png)
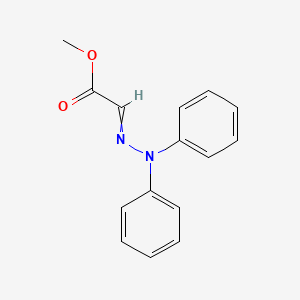
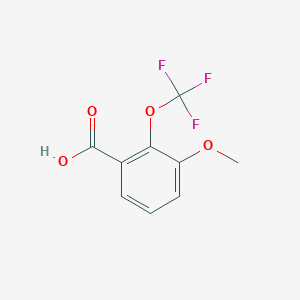

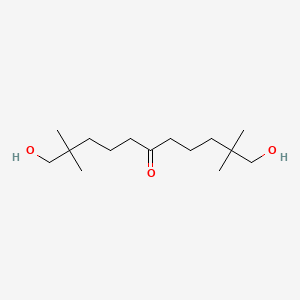
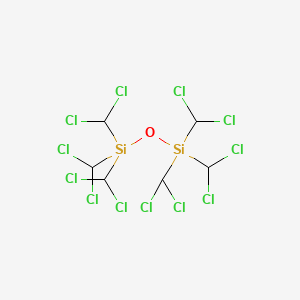
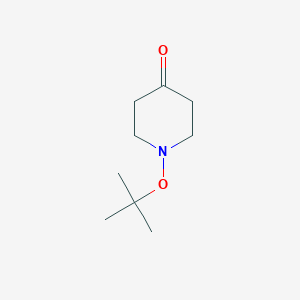
![[(4-Chloro-3-hydroxy-3-methylbutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249091.png)
